chemical structure and physical properties of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid
chemical structure and physical properties of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid
An In-depth Technical Guide to Substituted Pyrazole Carboxylic Acids: A Focus on 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid
Abstract
The pyrazole carboxylic acid scaffold is a cornerstone of modern medicinal chemistry, serving as a versatile building block for a diverse range of therapeutic agents. Its prevalence is exemplified by its role as a key intermediate in the synthesis of drugs such as the anti-androgen medication Darolutamide.[1] This guide provides a comprehensive technical overview of this important class of molecules, centered on the specific, representative compound: 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid. While extensive public data on this exact molecule is limited, this document leverages data from close structural analogs and fundamental chemical principles to provide a robust profile for researchers, scientists, and drug development professionals. We will explore its chemical structure, predict its physicochemical properties based on comparative analysis, propose a detailed and reasoned synthetic pathway, and discuss its potential applications in drug discovery.
Chemical Structure and Nomenclature
The structural foundation of the target molecule is a pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at three positions: an acetyl group at C4, a carboxylic acid at C3, and an ethyl group at the N1 position. This specific arrangement of functional groups—a ketone, a carboxylic acid, and a hydrophobic ethyl moiety—provides multiple points for synthetic diversification and interaction with biological targets.
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IUPAC Name: 4-acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid
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Molecular Formula: C₈H₁₀N₂O₃
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SMILES: CCn1c(C(=O)O)c(C(=O)C)cn1
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InChI Key: (Generated based on structure, not found in databases)
The presence of both a hydrogen bond donor (carboxylic acid OH) and multiple hydrogen bond acceptors (C=O groups, pyrazole nitrogens) within a compact, relatively rigid framework makes this scaffold particularly attractive for designing molecules that can fit into specific protein binding pockets.
Physicochemical Properties: A Comparative Analysis
| Property | Predicted/Comparative Value | Rationale and Expert Commentary |
| Molecular Weight | 198.18 g/mol | Calculated from the molecular formula (C₈H₁₀N₂O₃). |
| Appearance | White to off-white solid | Expected based on the typical appearance of similar organic acids like 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.[2] |
| Melting Point (°C) | ~130-150 | The analog 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid melts at 132-145 °C.[2] The introduction of the polar acetyl group at C4 may slightly increase the melting point due to stronger intermolecular interactions. |
| XlogP (Predicted) | ~0.0 - 0.5 | The N-methyl analog, 4-acetyl-1-methyl-1h-pyrazole-3-carboxylic acid, has a predicted XlogP of -0.2.[3] Substituting methyl with ethyl will slightly increase lipophilicity. This value suggests moderate water solubility and some membrane permeability. |
| Solubility | Soluble in polar organic solvents (DMSO, THF, Methanol); sparingly soluble in water. | The carboxylic acid group imparts some water solubility, but the overall structure with the ethyl and acetyl groups will favor solubility in organic solvents. Acid-base chemistry can be exploited to enhance aqueous solubility (e.g., forming a salt with a base). |
| pKa | ~3-4 | The carboxylic acid proton is expected to have a pKa in the typical range for carboxylic acids attached to electron-withdrawing heterocyclic rings. |
Proposed Synthesis and Mechanistic Rationale
A robust and scalable synthesis is critical for any building block intended for drug development. While a specific protocol for the target molecule is not published, a highly plausible and efficient route can be designed based on well-established pyrazole synthesis methodologies, particularly the Knorr pyrazole synthesis and related condensations. The proposed pathway leverages the chemistry used for synthesizing key drug intermediates.[1][4]
Experimental Protocol: A Two-Step, One-Pot Approach
This synthesis involves an initial Claisen-type condensation to form a 1,3-dicarbonyl intermediate, which is then cyclized in situ with ethylhydrazine.
Step 1: Formation of the Diketo-ester Intermediate via Claisen Condensation
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To a stirred, cooled (0-5 °C) solution of a strong base such as Potassium tert-butoxide (1.1 equivalents) in an anhydrous aprotic solvent like Tetrahydrofuran (THF), add ethyl acetoacetate (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.
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Causality: Potassium tert-butoxide is a strong, non-nucleophilic base ideal for deprotonating the active methylene group of ethyl acetoacetate to form the reactive enolate nucleophile. Low temperature is crucial to prevent side reactions and control the exotherm.
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After stirring for 30 minutes, add diethyl oxalate (1.1 equivalents) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or LC-MS analysis indicates the consumption of the starting material.
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Expertise: This step forms the key 1,3-dicarbonyl intermediate. Diethyl oxalate acts as the electrophile. Monitoring the reaction is key to maximizing yield before proceeding.
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Step 2: Cyclization with Ethylhydrazine and Saponification
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Cool the reaction mixture back to 0-5 °C.
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Slowly add a solution of ethylhydrazine sulfate (1.0 equivalent) and a base like sodium acetate (2.0 equivalents) in water.
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Causality: Ethylhydrazine is the key reagent that introduces the N-ethyl group. It is often used as a salt for stability, requiring a mild base to liberate the free hydrazine for the reaction. The more nucleophilic nitrogen of ethylhydrazine attacks one of the ketone carbonyls, initiating the cyclization cascade.
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Stir the mixture at room temperature for 8-12 hours.
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Add a solution of sodium hydroxide (3.0 equivalents) in water and heat the mixture to 50-60 °C for 2-4 hours.
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Expertise: This step accomplishes the saponification (hydrolysis) of the ethyl ester to the desired carboxylic acid. Heating accelerates this process.
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Cool the mixture and acidify to pH 2-3 with cold 2M HCl.
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Trustworthiness: This is the critical precipitation step. The product is insoluble in acidic aqueous media. Monitoring the pH ensures complete protonation and maximum precipitation of the carboxylic acid.
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Filter the resulting solid, wash with cold water, and dry under vacuum to yield the crude product.
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Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid. Purity should be confirmed by HPLC (>99%).[4]
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid.
Anticipated Spectroscopic Characterization
The identity and purity of the synthesized compound would be unequivocally confirmed through a standard suite of spectroscopic techniques. The expected data are as follows:
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¹H NMR (400 MHz, DMSO-d₆):
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δ ~13.0 ppm (s, 1H): Broad singlet corresponding to the carboxylic acid proton.
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δ ~8.5 ppm (s, 1H): Singlet for the C5 proton on the pyrazole ring.
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δ ~4.2 ppm (q, 2H): Quartet for the -CH₂- protons of the N-ethyl group.
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δ ~2.5 ppm (s, 3H): Singlet for the acetyl -CH₃ protons.
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δ ~1.4 ppm (t, 3H): Triplet for the -CH₃ protons of the N-ethyl group.
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¹³C NMR (100 MHz, DMSO-d₆):
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δ ~190 ppm: Acetyl carbonyl carbon.
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δ ~165 ppm: Carboxylic acid carbonyl carbon.
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δ ~145-120 ppm: Three aromatic carbons of the pyrazole ring.
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δ ~45 ppm: -CH₂- carbon of the ethyl group.
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δ ~28 ppm: Acetyl -CH₃ carbon.
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δ ~15 ppm: -CH₃ carbon of the ethyl group.
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FT-IR (ATR):
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~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
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~1700 cm⁻¹ (sharp): C=O stretch of the carboxylic acid.
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~1680 cm⁻¹ (sharp): C=O stretch of the acetyl ketone.[5]
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Mass Spectrometry (ESI-):
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m/z = 197.05 [M-H]⁻: The expected molecular ion in negative ion mode.
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Applications and Future Directions
The true value of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid lies in its potential as a versatile synthetic intermediate. The three distinct functional groups offer orthogonal handles for chemical modification, making it an ideal scaffold for generating libraries of diverse molecules for high-throughput screening.
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Drug Discovery Scaffold: The carboxylic acid can be readily converted into a wide array of amides, esters, and other functional groups. The acetyl group can undergo reactions such as reduction, oxidation, or condensation to further expand molecular diversity.
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Bioisosteric Replacement: In drug design, this molecule could serve as a bioisostere for other substituted aromatic or heterocyclic systems, potentially improving pharmacokinetic or pharmacodynamic properties.
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Intermediate for Complex Synthesis: As demonstrated by the synthesis of Darolutamide from a similar pyrazole core, this molecule is an ideal starting point for constructing more complex, multi-ring therapeutic agents.[1][4] Pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[5][6]
Conceptual Application Diagram
Caption: Role as a versatile scaffold for generating chemical libraries for drug discovery.
References
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NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. In NIST Chemistry WebBook. Available at: [Link]
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Bratenko, M. K., Barus, M., & Vovk, M. V. (2017). A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1 H -pyrazole-3-carboxylates. ResearchGate. Available at: [Link]
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Mengeş, N., & Bildirici, İ. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]
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NextSDS. (n.d.). 4-BROMO-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID. Available at: [Link]
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Li, Y., et al. (2026). Pyrazole carboxylic acid borneol esters: Novel neuroprotective agents with rapid, efficient brain penetration for the treatment of ischemic stroke. European Journal of Medicinal Chemistry, 304, 118553. Available at: [Link]
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ResearchGate. (2021). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Available at: [Link]
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De Gruyter. (2025). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Available at: [Link]
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SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. Available at: [Link]
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NIST. (n.d.). UV/Visible spectrum of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. In NIST Chemistry WebBook. Available at: [Link]
- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
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